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Compound of Interest

Compound Name: 5-Ethyl-3-methylnonane

Cat. No.: B14540338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the branched alkane, 5-Ethyl-3-methylnonane. Due to the absence of publicly available

experimental spectra, this document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of

spectroscopy and data from analogous structures. Detailed experimental protocols for

acquiring such data are also presented.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Ethyl-3-
methylnonane. These predictions are derived from typical values for similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Ethyl-3-methylnonane is expected to

show complex overlapping signals in the upfield region, characteristic of alkanes. Protons on

methyl (CH₃), methylene (CH₂), and methine (CH) groups will exhibit distinct chemical shifts,

though significant signal overlap is anticipated.
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Proton Type
Predicted Chemical Shift (δ,

ppm)
Splitting Pattern (Predicted)

Primary (CH₃) 0.8 - 1.0 Triplet, Doublet

Secondary (CH₂) 1.2 - 1.6 Multiplet

Tertiary (CH) 1.5 - 1.8 Multiplet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide a clearer picture of the carbon

skeleton, with distinct signals for each chemically non-equivalent carbon atom.

Carbon Type Predicted Chemical Shift (δ, ppm)

Primary (CH₃) 10 - 20

Secondary (CH₂) 20 - 40

Tertiary (CH) 30 - 50

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is primarily characterized by C-H stretching and bending

vibrations.[1][2][3]

Vibrational Mode
Predicted Absorption

Frequency (cm⁻¹)
Intensity

C-H Stretch 2850 - 2960 Strong

C-H Bend (Methylene) ~1465 Medium

C-H Bend (Methyl) ~1375 and ~1450 Medium

Mass Spectrometry (MS)
The mass spectrum of 5-Ethyl-3-methylnonane, obtained by a hard ionization technique like

electron ionization (EI), is expected to show extensive fragmentation. The molecular ion peak

(M⁺) at m/z 170 (for the most common isotope) is likely to be of very low abundance or absent.
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[4][5] Fragmentation will be favored at the branching points to form more stable secondary and

tertiary carbocations.[4][5][6]

Ion (m/z) Identity
Predicted Relative

Abundance

170 [C₁₂H₂₆]⁺ (Molecular Ion) Very Low / Absent

141 [M - C₂H₅]⁺ Moderate

127 [M - C₃H₇]⁺ Moderate

113 [M - C₄H₉]⁺ High

99 [M - C₅H₁₁]⁺ Moderate

85 [M - C₆H₁₃]⁺ High

71 [M - C₇H₁₅]⁺ High

57 [C₄H₉]⁺ High (often base peak)

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ High

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 5-Ethyl-3-methylnonane.

NMR Spectroscopy
2.1.1. Sample Preparation:

Weigh approximately 10-20 mg of 5-Ethyl-3-methylnonane for ¹H NMR (20-50 mg for ¹³C

NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing may be applied.
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Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

2.1.2. Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 5-Ethyl-3-methylnonane directly onto the ATR crystal.

Alternatively, if the sample is a solid at the analysis temperature, a small amount of the solid

is placed on the crystal and pressure is applied using a press to ensure good contact.

2.2.2. Data Acquisition:

Record a background spectrum of the empty ATR setup.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
2.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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Prepare a dilute solution of 5-Ethyl-3-methylnonane in a volatile organic solvent (e.g.,

hexane or dichloromethane).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

The sample is vaporized and carried by an inert gas through a capillary column, where

separation from any impurities occurs.

The eluent from the GC column is directed into the ion source of the mass spectrometer.

2.3.2. Data Acquisition:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Ethyl-3-methylnonane.
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Figure 1: General Workflow for Spectroscopic Analysis
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A general workflow for spectroscopic analysis.

Logic of Mass Spectral Fragmentation
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This diagram illustrates the logical process of fragmentation for a branched alkane in an

electron ionization mass spectrometer.

Figure 2: Fragmentation Logic in EI-MS for Branched Alkanes
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Fragmentation logic in EI-MS for branched alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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